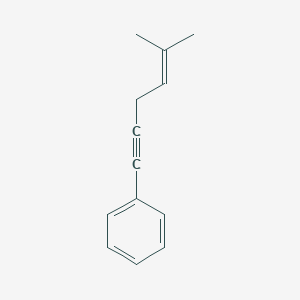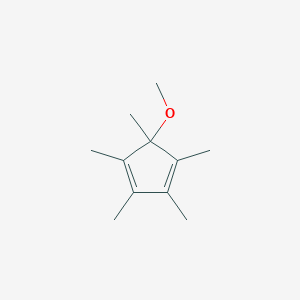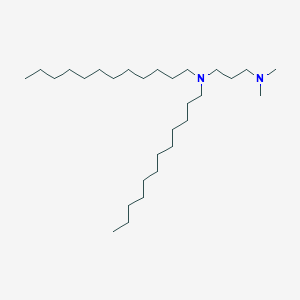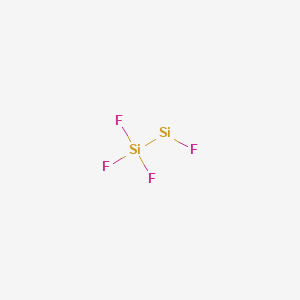
Benzene, (5-methyl-4-hexen-1-ynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (5-methyl-4-hexen-1-ynyl)-: is an organic compound with the molecular formula C13H14 It is a derivative of benzene, characterized by the presence of a 5-methyl-4-hexen-1-ynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-methyl-4-hexen-1-ynyl)- typically involves the alkylation of benzene with a suitable alkyne precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5-methyl-4-hexen-1-yne in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of Benzene, (5-methyl-4-hexen-1-ynyl)- may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, (5-methyl-4-hexen-1-ynyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can result in the hydrogenation of the alkyne group to form an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: HNO3, H2SO4, controlled temperature.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Nitrobenzene derivatives.
Scientific Research Applications
Chemistry: Benzene, (5-methyl-4-hexen-1-ynyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alkenes. It can also serve as a model compound to investigate the metabolic pathways of similar organic molecules.
Medicine: While not directly used as a drug, Benzene, (5-methyl-4-hexen-1-ynyl)- can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and structural features make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzene, (5-methyl-4-hexen-1-ynyl)- involves its interaction with various molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Molecular Targets and Pathways:
Cycloaddition Reactions: The alkyne group can react with dienes or other alkynes to form cyclic compounds.
Electrophilic Substitution: The benzene ring can react with electrophiles to introduce new substituents, altering the compound’s chemical properties.
Comparison with Similar Compounds
Toluene: Benzene with a methyl group.
Phenylacetylene: Benzene with an ethynyl group.
Styrene: Benzene with a vinyl group.
Uniqueness: Benzene, (5-methyl-4-hexen-1-ynyl)- is unique due to the presence of both an alkyne and an alkene group attached to the benzene ring. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler benzene derivatives.
Properties
CAS No. |
115584-90-2 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-methylhex-4-en-1-ynylbenzene |
InChI |
InChI=1S/C13H14/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-5,8-10H,6H2,1-2H3 |
InChI Key |
FMCZWTNXJZFDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC#CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)






![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)



